molecular formula C23H23NO2 B5227058 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide

2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide

Cat. No. B5227058
M. Wt: 345.4 g/mol
InChI Key: VYVKMTWYTPAHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide, also known as Mirogabalin, is a novel drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is estimated that approximately 7-10% of the global population suffers from neuropathic pain. Mirogabalin has shown promising results in preclinical and clinical studies, and it has the potential to become a valuable addition to the existing treatment options for neuropathic pain.

Mechanism of Action

2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide acts by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which are located on the presynaptic terminals of neurons. This binding reduces the release of neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide also enhances the activity of GABA, an inhibitory neurotransmitter, which further reduces pain transmission.
Biochemical and Physiological Effects:
2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has been shown to reduce pain sensitivity and improve pain-related behaviors in animal models of neuropathic pain. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has also been shown to reduce the release of glutamate and substance P, which are involved in the transmission of pain signals. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide enhances the activity of GABA, an inhibitory neurotransmitter, which further reduces pain transmission.

Advantages and Limitations for Lab Experiments

2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has several advantages for lab experiments, including its high affinity for the alpha-2-delta subunit of voltage-gated calcium channels, which makes it an effective tool for studying pain transmission. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide is also well-tolerated and has a favorable safety profile, which makes it suitable for long-term studies.
One limitation of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide is that it is a relatively new drug, and its long-term effects are not yet fully understood. Another limitation is that 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide is not effective for all types of neuropathic pain, and its efficacy may vary depending on the underlying cause of the pain.

Future Directions

There are several future directions for the research and development of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide. One direction is to explore the potential of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide for the treatment of other types of chronic pain, such as fibromyalgia and chronic lower back pain. Another direction is to investigate the long-term safety and efficacy of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide in larger patient populations. Additionally, further research is needed to understand the mechanism of action of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide and its potential for combination therapy with other pain medications.

Synthesis Methods

The synthesis of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-methylbiphenyl-4-carboxylic acid, which is then converted to 4-methylbiphenyl-4-carboxamide. The next step involves the preparation of N-(1-phenylethyl)acetamide, which is then coupled with 4-methylbiphenyl-4-carboxamide to obtain the final product, 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide. The synthesis of 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has been extensively studied in preclinical and clinical studies for its efficacy and safety in the treatment of neuropathic pain. Preclinical studies have shown that 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has a high affinity for the alpha-2-delta subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has been shown to reduce pain sensitivity and improve pain-related behaviors in animal models of neuropathic pain.
Clinical studies have also shown that 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide is effective in reducing neuropathic pain in patients with diabetic peripheral neuropathy and postherpetic neuralgia. 2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide has been shown to be well-tolerated and has a favorable safety profile in clinical studies.

properties

IUPAC Name

2-[4-(4-methylphenyl)phenoxy]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-17-8-10-20(11-9-17)21-12-14-22(15-13-21)26-16-23(25)24-18(2)19-6-4-3-5-7-19/h3-15,18H,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVKMTWYTPAHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.